molecular formula C20H18N4O2S B2640311 N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide CAS No. 1251633-38-1

N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide

Cat. No.: B2640311
CAS No.: 1251633-38-1
M. Wt: 378.45
InChI Key: DETHDILBTXIXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide” is a chemical compound used in scientific research. It is a part of the 3,4-dihydroisoquinolin-2(1H)-yl compounds, which are used in the treatment of cognitive impairment associated with Parkinson’s disease or schizophrenia .

Scientific Research Applications

Analgesic, Antihypoxic, and Antimicrobial Activities

Research indicates that certain derivatives of N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide exhibit significant analgesic effects. In a study by (Mikhailovskii et al., 2020), these compounds demonstrated analgesic effects in the hot-plate test, surpassing the effectiveness of metamizole sodium. Additionally, some compounds showed antihypoxic effects and slight antimicrobial activity.

Antibacterial Activity

Another important application is in the field of antibacterial research. A study by (Singh et al., 2010) discusses the synthesis of certain pyridinyl/quinazolinyl derivatives and their screening for antibacterial activity against various bacteria such as S.aureus and E.coli.

Synthesis of Novel Derivatives

The compound's derivatives have been synthesized and characterized for potential applications. For instance, (Nguyen et al., 2022) synthesized new derivatives of this compound, indicating the compound's utility in creating novel chemical entities.

Psychotropic, Anti-Inflammatory, and Cytotoxicity Activities

The compound and its derivatives have also been studied for psychotropic, anti-inflammatory, and cytotoxic activities. A study by (Zablotskaya et al., 2013) highlights that these compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action.

Alzheimer's Disease Therapy

In the context of Alzheimer's disease, (Umar et al., 2019) described derivatives of the compound as potent inhibitors of acetylcholinesterase and amyloid β aggregation, important for Alzheimer's therapy.

Src Kinase Inhibitory and Anticancer Activities

A study on the Src kinase inhibitory and anticancer activities of N-benzyl-substituted acetamide derivatives, including compounds related to this compound, was conducted by (Fallah-Tafti et al., 2011). These compounds showed inhibition of Src kinase and the potential for anticancer properties.

Analgesic and Anti-Inflammatory Activities

Further analgesic and anti-inflammatory applications were explored by (Yusov et al., 2019) who synthesized related compounds demonstrating significant analgesic and anti-inflammatory effects.

Mechanism of Action

The compound is a part of the 3,4-dihydroisoquinolin-2(1H)-yl compounds, which are positive allosteric modulators (PAMs) of the dopamine 1 receptor (D1). They are useful for the treatment of conditions in which D1 plays a role such as Parkinson’s disease and schizophrenia .

Properties

IUPAC Name

N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13(25)22-18-17(16-8-4-5-10-21-16)23-27-19(18)20(26)24-11-9-14-6-2-3-7-15(14)12-24/h2-8,10H,9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHDILBTXIXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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